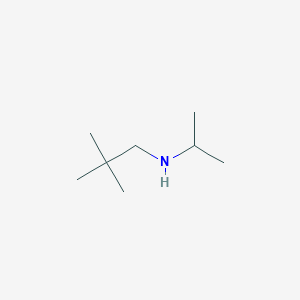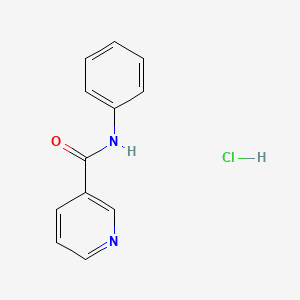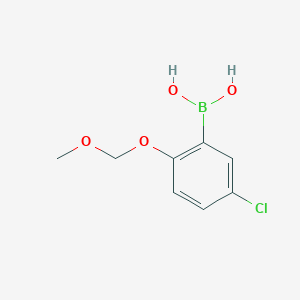
5-CHLORO-2-(METHOXYMETHOXY)PHENYLBORONIC ACID
Übersicht
Beschreibung
5-CHLORO-2-(METHOXYMETHOXY)PHENYLBORONIC ACID is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both chloro and methoxymethoxy groups on the phenyl ring enhances its reactivity and versatility in various chemical transformations .
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an aryl group to a palladium complex .
Biochemical Pathways
Boronic acids are known to participate in various biochemical reactions, including carbon-carbon bond-forming reactions such as the suzuki-miyaura coupling .
Result of Action
The compound’s involvement in suzuki-miyaura coupling reactions suggests it may play a role in the formation of new carbon-carbon bonds, potentially influencing the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2-(methoxymethoxy)phenylboronic acid. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemical species .
Biochemische Analyse
Biochemical Properties
(5-Chloro-2-(methoxymethoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group. One notable interaction is with serine proteases, where (5-Chloro-2-(methoxymethoxy)phenyl)boronic acid acts as an inhibitor by forming a covalent bond with the active site serine residue. This interaction is crucial in studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .
Cellular Effects
The effects of (5-Chloro-2-(methoxymethoxy)phenyl)boronic acid on cellular processes are diverse and depend on the specific cell type and context. In general, this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (5-Chloro-2-(methoxymethoxy)phenyl)boronic acid has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and cellular responses such as proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, (5-Chloro-2-(methoxymethoxy)phenyl)boronic acid exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzymes by forming covalent bonds with active site residues. This compound can also bind to specific biomolecules, altering their structure and function. For example, (5-Chloro-2-(methoxymethoxy)phenyl)boronic acid can inhibit the activity of proteasomes by binding to the catalytic threonine residue, leading to the accumulation of ubiquitinated proteins and subsequent cellular stress .
Temporal Effects in Laboratory Settings
The temporal effects of (5-Chloro-2-(methoxymethoxy)phenyl)boronic acid in laboratory settings are influenced by its stability and degradation over time. This compound is generally stable under standard laboratory conditions, but its activity can decrease over extended periods due to hydrolysis or oxidation. Long-term studies have shown that (5-Chloro-2-(methoxymethoxy)phenyl)boronic acid can have sustained effects on cellular function, particularly in in vitro models where it can continuously inhibit target enzymes and pathways .
Dosage Effects in Animal Models
In animal models, the effects of (5-Chloro-2-(methoxymethoxy)phenyl)boronic acid vary with different dosages. At lower doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, (5-Chloro-2-(methoxymethoxy)phenyl)boronic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to off-target interactions and the accumulation of the compound in specific tissues .
Metabolic Pathways
(5-Chloro-2-(methoxymethoxy)phenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. Additionally, (5-Chloro-2-(methoxymethoxy)phenyl)boronic acid can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, resulting in altered levels of metabolites .
Transport and Distribution
The transport and distribution of (5-Chloro-2-(methoxymethoxy)phenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, (5-Chloro-2-(methoxymethoxy)phenyl)boronic acid can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound can accumulate in the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of (5-Chloro-2-(methoxymethoxy)phenyl)boronic acid is determined by its interactions with specific targeting signals and post-translational modifications. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The activity and function of (5-Chloro-2-(methoxymethoxy)phenyl)boronic acid can be influenced by its subcellular localization, as it can interact with different biomolecules in each compartment. For example, in the nucleus, (5-Chloro-2-(methoxymethoxy)phenyl)boronic acid can modulate gene expression by interacting with transcription factors and chromatin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-CHLORO-2-(METHOXYMETHOXY)PHENYLBORONIC ACID typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-chloro-2-(methoxymethoxy)phenyl halide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 5-CHLORO-2-(METHOXYMETHOXY)PHENYLBORONIC ACID undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a base.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Protic solvents (e.g., water, methanol) and bases (e.g., sodium hydroxide) are used.
Major Products Formed:
Suzuki–Miyaura Coupling: Biaryls or substituted alkenes.
Protodeboronation: The corresponding aryl or vinyl compound without the boronic acid group.
Wissenschaftliche Forschungsanwendungen
5-CHLORO-2-(METHOXYMETHOXY)PHENYLBORONIC ACID has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
(4-Chloro-2-(methoxymethoxy)phenyl)boronic acid: Similar structure but with the chloro group at the 4-position.
Phenylboronic acid: Lacks the chloro and methoxymethoxy groups, making it less reactive in certain transformations.
2-Methoxyphenylboronic acid: Contains a methoxy group instead of a methoxymethoxy group, affecting its reactivity and selectivity.
Uniqueness: 5-CHLORO-2-(METHOXYMETHOXY)PHENYLBORONIC ACID is unique due to the presence of both chloro and methoxymethoxy groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable reagent in organic synthesis and scientific research .
Eigenschaften
IUPAC Name |
[5-chloro-2-(methoxymethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO4/c1-13-5-14-8-3-2-6(10)4-7(8)9(11)12/h2-4,11-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWCKSWCYVBQTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)OCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634819 | |
| Record name | [5-Chloro-2-(methoxymethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609352-56-9 | |
| Record name | [5-Chloro-2-(methoxymethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


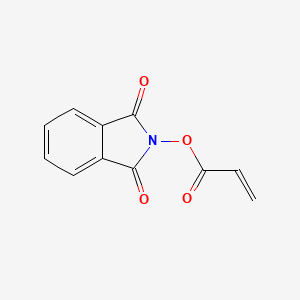
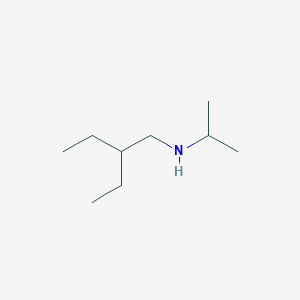
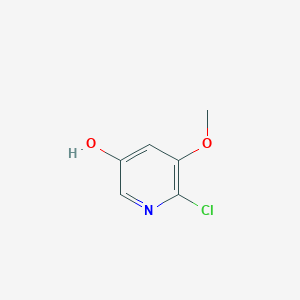


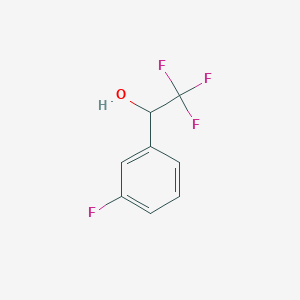
![Ethyl 5-oxotricyclo[4.3.1.13,8]undecane-4-carboxylate](/img/structure/B1371429.png)

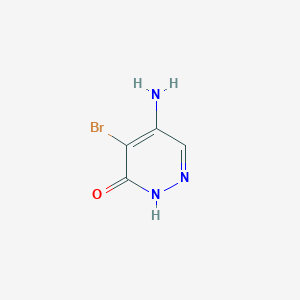
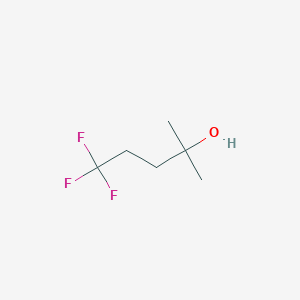
![2-((benzo[d]thiazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B1371438.png)
